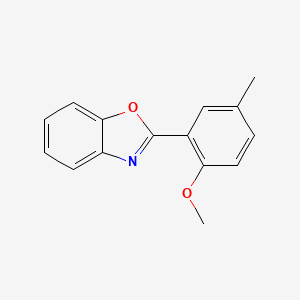
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide, also known as MDPT, is a novel psychoactive substance that belongs to the class of designer drugs. It has gained popularity in recent years due to its potent effects on the central nervous system. MDPT is a synthetic compound that is structurally similar to other psychoactive substances such as MDPV and cathinones.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic receptors. N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide also increases the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and rewarding effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and rewarding effects. N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide also increases heart rate, blood pressure, and body temperature. It can cause vasoconstriction and respiratory depression at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has several advantages and limitations for lab experiments. It is a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on the central nervous system. However, due to its potent effects, it can be difficult to control the dosage and can cause adverse effects at high doses.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide. One area of research could be to investigate the long-term effects of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide on the central nervous system. Another area of research could be to study the effects of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide in combination with other psychoactive substances. Additionally, research could be done to develop new analogs of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide with improved pharmacological properties.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and rewarding effects.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-methoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-17-7-3-2-6-16(17)20(24)14-5-4-10-23(12-14)21(25)22-15-8-9-18-19(11-15)28-13-27-18/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZQSCKVSRNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(4-nitrophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B3849838.png)


![1-(4-biphenylyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849863.png)



![6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3849898.png)

![1-(2-methoxy-5-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3849902.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B3849922.png)


![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)